molecular formula C9H9BrClFN2O B2585339 1-(4-Bromo-3-fluorophenyl)-3-(2-chloroethyl)urea CAS No. 2089312-75-2

1-(4-Bromo-3-fluorophenyl)-3-(2-chloroethyl)urea

Cat. No.: B2585339
CAS No.: 2089312-75-2
M. Wt: 295.54
InChI Key: VIYFIIHRZZKMDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Bromo-3-fluorophenyl)-3-(2-chloroethyl)urea is a useful research compound. Its molecular formula is C9H9BrClFN2O and its molecular weight is 295.54. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure of Flufenoxuron

Jeon, Kang, Lee, & Kim (2014) explored the crystal structure of flufenoxuron, a benzoylurea pesticide, highlighting the dihedral angles between the central fluorobenzene ring and the terminal difluorophenyl and chlorophenyl ring systems. The study emphasizes the formation of R 2 2(8) inversion dimers that pack into loop chains along the a-axis direction by short F⋯F contacts and the linking of these chains by weak C—H⋯π and π–π interactions, resulting in a three-dimensional architecture.

Fixation of Atmospheric CO2 and Entrapment of Double Sulfate

Manna, Kayal, Samanta, & Das (2017) discuss a meta-phenylenediamine-based disubstituted bis-urea receptor L1 for fixing and efficiently capturing atmospheric CO2 as air-stable entrapment of an unprecedented {CO32--(H2O)2-CO32-} cluster within its tetrameric long straight pillar-like assembly. The study showcases the entrapment of water-free naked sulfate-sulfate double anion by cooperative binding of urea moieties inside the two pairs of the inversion-symmetric linear tetrameric barrel of L1 and its isomeric 4-bromo-3-methyl disubstituted bis-urea receptor L2.

Antifungal Activity of Oxadiazolo-s-triazine Derivatives

Mishra, Singh, & Wahab (2000) examined the antifungal activity of N(1)- and N(3)-(4-fluorophenyl) ureas and their cyclocondensation products with ethyl chloroformate and CS(2)/KOH to yield 2-aryl-6-(4-fluorophenyl)-1,3,4-oxadiazolo[3,2-a]-s-triazine-5,7-diones and their 5-thioxo-7-ones, comparing their fungitoxic action against A. niger and F. oxyporum with Dithane M-45.

Properties

IUPAC Name

1-(4-bromo-3-fluorophenyl)-3-(2-chloroethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrClFN2O/c10-7-2-1-6(5-8(7)12)14-9(15)13-4-3-11/h1-2,5H,3-4H2,(H2,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIYFIIHRZZKMDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)NCCCl)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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